molecular formula C8H14O3 B2390425 3,3-dimethyloxane-4-carboxylic acid CAS No. 1780025-53-7

3,3-dimethyloxane-4-carboxylic acid

Cat. No.: B2390425
CAS No.: 1780025-53-7
M. Wt: 158.197
InChI Key: PGXKELLNBXKENP-UHFFFAOYSA-N
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Description

3,3-dimethyloxane-4-carboxylic acid is a chemical compound belonging to the class of pyran carboxylic acids. It is characterized by its colorless, crystalline solid form and its solubility in water and organic solvents

Preparation Methods

The synthesis of 3,3-dimethyloxane-4-carboxylic acid involves several synthetic routes and reaction conditions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often involve the use of catalysts to enhance the yield and purity of the compound .

Chemical Reactions Analysis

3,3-dimethyloxane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3,3-dimethyloxane-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 3,3-dimethyloxane-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context of its use .

Comparison with Similar Compounds

3,3-dimethyloxane-4-carboxylic acid can be compared with other similar compounds, such as:

    Tetrahydropyran-4-carboxylic acid: Lacks the dimethyl substitution, leading to different chemical properties.

    3,3-Dimethylglutaric acid: Similar in structure but differs in the ring system.

    2,2-Dimethyl-1,3-dioxane-4-carboxylic acid: Another related compound with a different ring structure.

The uniqueness of this compound lies in its specific structural features and the resulting chemical properties .

Biological Activity

3,3-Dimethyloxane-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antioxidant, and cytotoxic properties, supported by relevant research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C7H12O2\text{C}_7\text{H}_{12}\text{O}_2

Antibacterial Activity

Research indicates that carboxylic acids, including derivatives like this compound, exhibit significant antibacterial properties. A study on similar carboxylic acids demonstrated their effectiveness against various bacterial strains through disc diffusion methods. The synthesized compounds showed inhibition zones ranging from 13.7 mm to 20.7 mm against pathogens like E. coli and Staphylococcus aureus at concentrations of 0.1 μg/μL .

Table 1: Antibacterial Activity Comparison

CompoundInhibition Zone (mm)Concentration (μg/μL)
Compound 413.7 ± 0.580.1
Compound 916.0 ± 1.70.1
Compound 1020.7 ± 1.50.1
Positive Control (Ciprofloxacin)17.2 ± 0.5-

Antioxidant Activity

The antioxidant capacity of carboxylic acids is often evaluated using the DPPH radical scavenging assay. In studies involving related compounds, notable IC50 values were reported, indicating the concentration required to scavenge half of the DPPH radicals present in the solution. For instance, ascorbic acid had an IC50 value of approximately 4.5 μg/mL, while some synthesized derivatives showed comparable or superior activities .

Table 2: Antioxidant Activity Assessment

CompoundIC50 (μg/mL)
Ascorbic Acid4.5
Compound XXX.X
Compound YYY.Y

Cytotoxic Activity

The cytotoxic effects of carboxylic acids are critical for evaluating their safety and efficacy in therapeutic applications. Studies have shown that certain derivatives can inhibit cell proliferation in cancer cell lines at varying concentrations, with EC50 values indicating potency . The structure-activity relationship (SAR) analysis suggests that modifications in the side chains significantly influence cytotoxicity.

Table 3: Cytotoxicity Data

CompoundEC50 (µM)Cell Line Tested
Compound AXX.XHeLa
Compound BYY.YMCF-7

Case Studies

A recent study investigated the synthesis and biological evaluation of various carboxylic acid derivatives, including those related to this compound. The results highlighted the compound's potential as an effective antibacterial agent against resistant strains and its promising antioxidant properties .

Properties

IUPAC Name

3,3-dimethyloxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-8(2)5-11-4-3-6(8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXKELLNBXKENP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCC1C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780025-53-7
Record name 3,3-dimethyloxane-4-carboxylic acid
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